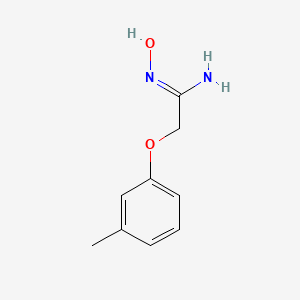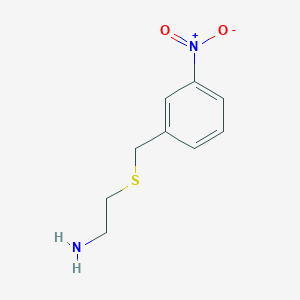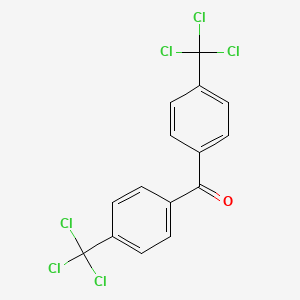
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 4-chloro-3-methylphenyl prop-2-en-1-one (CMPPE), is an organic compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. CMPPE is a versatile organic compound that can be used as a building block for synthesizing other organic compounds and as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been used in the synthesis of a variety of compounds, including aryl amides, aryl sulfonamides, and aryl phosphonates. CMPPE has also been used in the synthesis of a variety of biologically active compounds, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one and its derivatives have been extensively studied for their synthesis and structural characterization. Tayade and Waghmare (2016) synthesized and characterized a series of compounds related to this compound, focusing on their chemical and spectral properties (Tayade & Waghmare, 2016). Additionally, the crystal structures of similar chalcones were studied by Girisha et al. (2016) and Salian et al. (2018), providing insights into their hydrogen bonding and lattice energy analysis (Girisha et al., 2016); (Salian et al., 2018).
Optical and Electronic Properties
Research has also delved into the optical and electronic properties of this compound. Najiya et al. (2014) studied its molecular structure and first-order hyperpolarizability, revealing significant nonlinear optical (NLO) properties (Najiya et al., 2014). Similarly, Shkir et al. (2019) investigated the NLO properties of chalcone derivatives, highlighting their potential in semiconductor devices (Shkir et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have also been a focus of research. Sadgir et al. (2020) characterized a derivative and evaluated its antimicrobial activity, suggesting moderate effectiveness against selected pathogens (Sadgir et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAXENHVWQUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)






![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

